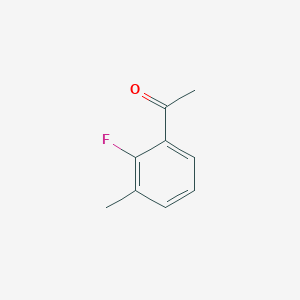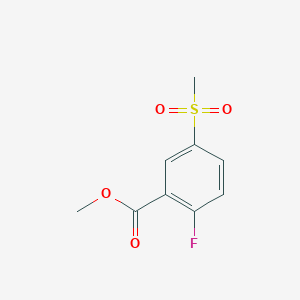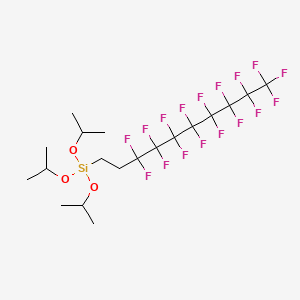
4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide
Overview
Description
4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H15BrN2O2S and its molecular weight is 319.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical and Pharmacological Interest
The compound 4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide, due to its structural components, holds significance in chemical and pharmacological research. Morpholine derivatives, in particular, are known for their diverse pharmacological activities. A study highlights the broad spectrum of pharmacological profiles of morpholine derivatives, emphasizing their importance in drug design and development. This suggests the potential of this compound in similar applications (Asif & Imran, 2019).
Thiophene Derivatives in Pharmacological Evaluation
Thiophene, another core component of the compound, is extensively studied for its pharmacological significance. Research indicates that cinnoline thiophene derivatives have demonstrated a range of pharmacological actions, including antibacterial, anti-inflammatory, and antifungal activities. Particularly, halogen-substituted cinnoline thiophene compounds have shown potent activities, suggesting the potential pharmacological importance of this compound, given its bromine substitution (Pankaj et al., 2015).
Role in Medicinal Chemistry
Both morpholine and thiophene derivatives play a crucial role in medicinal chemistry. The synthesis, characterization, and pharmacological evaluation of compounds containing these moieties are of significant interest. Thiophene derivatives, in particular, are noted for their applications in medicinal chemistry, including their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. This extensive range of applications further underscores the potential research interest in compounds like this compound (Xuan, 2020).
Role in Supramolecular Chemistry
The chemical structure of this compound, particularly the bromine substitution, is relevant in supramolecular chemistry. Studies on benzene-1,3,5-tricarboxamide, a compound structurally similar due to the presence of a bromine atom, have indicated its importance in a wide range of scientific disciplines, including supramolecular self-assembly. This suggests potential research applications of this compound in the field of supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This protein is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, by inhibiting its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .
Biochemical Pathways
The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This complex plays a crucial role in the final steps of the electron transport chain, where it facilitates the transfer of electrons from cytochrome c to oxygen .
Result of Action
The inhibition of QcrB and the subsequent disruption of the electron transport chain lead to a decrease in ATP production . This decrease in energy availability can lead to cell death, particularly in cells that rely heavily on aerobic respiration .
Properties
IUPAC Name |
4-bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c12-9-7-10(17-8-9)11(15)13-1-2-14-3-5-16-6-4-14/h7-8H,1-6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBIXXCFSHEBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630147 | |
| Record name | 4-Bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666721-00-2 | |
| Record name | 4-Bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
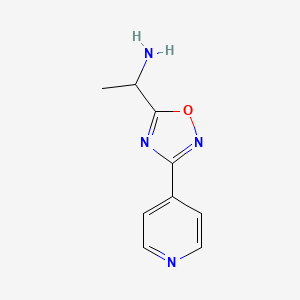
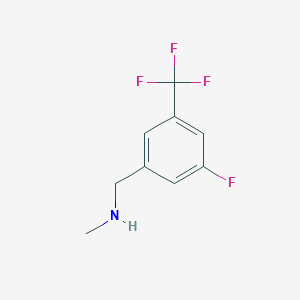
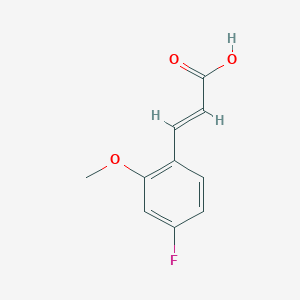

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)
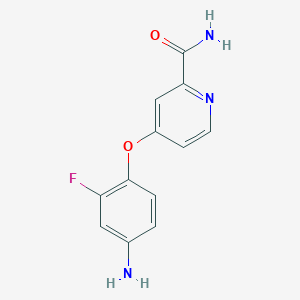
![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)
![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

